1-(4-Nitrophenoxymethyl)-1H-1,2,3-benzotriazole
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Overview
Description
1-(4-Nitrophenoxymethyl)-1H-1,2,3-benzotriazole is a chemical compound that belongs to the class of benzotriazoles Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitrophenoxymethyl)-1H-1,2,3-benzotriazole typically involves the reaction of 1H-1,2,3-benzotriazole with 4-nitrophenoxymethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Nitrophenoxymethyl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzotriazole ring can undergo nucleophilic substitution reactions, where the nitrophenoxymethyl group can be replaced by other nucleophiles.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, organic solvents like dichloromethane.
Coupling Reactions: Boronic acids, palladium catalysts, bases like potassium carbonate, solvents like toluene or ethanol.
Major Products
Reduction: 1-(4-Aminophenoxymethyl)-1H-1,2,3-benzotriazole.
Substitution: Various substituted benzotriazoles depending on the nucleophile used.
Scientific Research Applications
1-(4-Nitrophenoxymethyl)-1H-1,2,3-benzotriazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the development of new materials and catalysts.
Biology: Investigated for its potential as an inhibitor of specific enzymes.
Industry: Used in the development of corrosion inhibitors, UV stabilizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenoxymethyl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. For instance, as an inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), it undergoes a two-electron reduction by NQO1, leading to the formation of a hydroquinone intermediate. This intermediate can generate reactive oxygen species (ROS) and induce cytotoxicity in cancer cells . The compound’s ability to inhibit NQO1 makes it a potential candidate for targeted cancer therapy .
Comparison with Similar Compounds
1-(4-Nitrophenoxymethyl)-1H-1,2,3-benzotriazole can be compared with other benzotriazole derivatives such as:
5-Methoxy-1,2-dimethyl-3-(4-nitrophenoxymethyl)indole-4,7-dione (ES936): A potent mechanism-based inhibitor of NQO1, similar to this compound.
6-Methoxy-1,2-dimethyl-3-(4-nitrophenoxymethyl)indole-4,7-dione (MAC220): Another NQO1 inhibitor with a similar mechanism of action.
These compounds share structural similarities and exhibit similar biological activities, particularly in enzyme inhibition and potential therapeutic applications .
Properties
IUPAC Name |
1-[(4-nitrophenoxy)methyl]benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c18-17(19)10-5-7-11(8-6-10)20-9-16-13-4-2-1-3-12(13)14-15-16/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLVJGAQNCWOCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2COC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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